4-Fluoro-2-methoxyphenyl acetate
Description
4-Fluoro-2-methoxyphenyl acetate is a substituted phenyl acetate derivative featuring a fluorine atom at the para position (C4) and a methoxy group at the ortho position (C2) on the aromatic ring. For example, the 4-fluoro-2-methoxyphenyl moiety is a key intermediate in the synthesis of CDK9 inhibitors (e.g., compound 106 in ) and NMDA receptor ligands (e.g., compound 82 in ), highlighting its relevance in medicinal chemistry . The electron-withdrawing fluorine and electron-donating methoxy groups influence its electronic properties, directing reactivity in cross-coupling reactions and modulating biological activity.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H9FO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
AGAAKZLWQYHEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-fluoro-2-methoxyphenyl acetate with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Position Effects: The 4-fluoro-2-methoxyphenyl group (as in the target compound) enables regioselective reactions, such as Suzuki-Miyaura couplings (e.g., synthesis of 81 in ), due to the fluorine atom’s meta-directing nature and the methoxy group’s ortho/para-directing effects . In contrast, 2'-fluoro-4'-methoxyacetophenone () exhibits altered reactivity in ketone-based reactions, as the fluorine’s inductive effect reduces electron density at the carbonyl carbon .
Biological Activity :
- Derivatives like N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine () show NMDA receptor antagonism, critical for neurological research. The fluorine atom likely enhances metabolic stability, while the methoxy group improves solubility .
- 1-(4-fluoro-2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () demonstrates how trifluoromethyl groups augment bioactivity, suggesting similar modifications could enhance the target compound’s pharmacological profile .
Synthetic Utility :
- The 4-fluoro-2-methoxyphenyl motif is pivotal in photochemical flow synthesis (), where its stability under continuous-flow conditions enables scalable API production .
- 3-(4-Fluoro-2-methoxyphenyl)-5-phenylpent-4-yn-1-yl 2-iodobenzoate () highlights the group’s compatibility with radical alkynylation, a reaction sensitive to steric and electronic environments .
Research Findings and Data
Physicochemical Properties:
- Solubility and Lipophilicity: The methoxy group in 4-fluoro-2-methoxyphenyl derivatives enhances water solubility compared to non-polar analogs (e.g., 2-methyl substituents in ) but reduces membrane permeability. Fluorine’s electronegativity increases polarity, affecting partition coefficients .
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